2-Chloroacetyl butyrolactone

Descripción general

Descripción

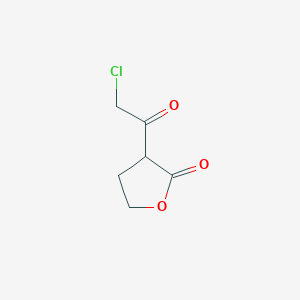

2-Chloroacetyl butyrolactone is a chemical compound with the molecular formula C6H7ClO3 . It has an average mass of 162.571 Da and a monoisotopic mass of 162.008377 Da .

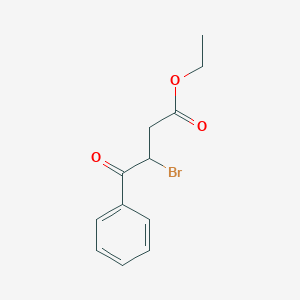

Molecular Structure Analysis

The molecular structure of 2-Chloroacetyl butyrolactone consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and a ketone group on the carbon adjacent to the oxygen atom .Physical And Chemical Properties Analysis

2-Chloroacetyl butyrolactone has a predicted boiling point of 332.9±32.0 °C and a predicted density of 1.367±0.06 g/cm3 .Aplicaciones Científicas De Investigación

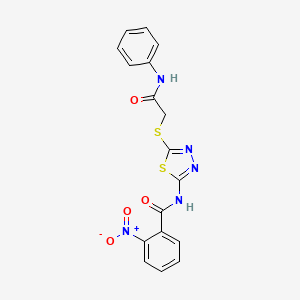

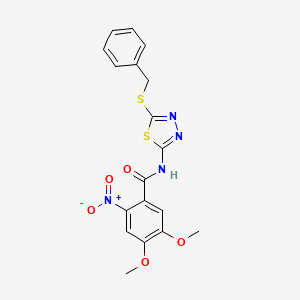

Synthesis of Heterocyclic Scaffolds

2-Chloroacetyl butyrolactone plays a role in the synthesis of α-alkylidene-γ-butyrolacton-2-ones, a class of heterocyclic scaffolds. This is achieved through a one-pot synthetic protocol that involves primary amines, methyl acetoacetate, and chloroacetyl chloride. The process uses a mixture of MeCN-MeOH as a solvent and is completed within 12 hours under reflux conditions (Alizadeh et al., 2010).

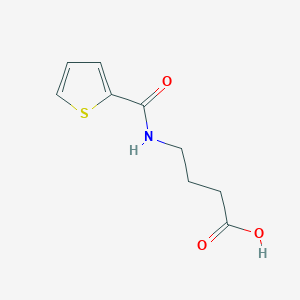

Antiviral and Cytotoxic Properties

Butyrolactones, including derivatives of 2-chloroacetyl butyrolactone, have shown significant antiviral activities. For instance, compounds isolated from the endophytic fungus Aspergillus versicolor displayed notable antitobacco mosaic virus activities. Additionally, some of these compounds exhibited moderate cytotoxicity against certain cell lines, pointing to their potential in therapeutic applications (Zhou et al., 2015).

Biomedical Applications in Tissue Engineering

In the biomedical field, butyrolactone derivatives have been explored for their potential in tissue engineering. Recent advances in synthesizing poly(γ-butyrolactone) from butyrolactone monomers have yielded homopolymers suitable for tissue engineering due to their ideal properties. This development is significant as poly(γ-butyrolactone) was previously thought to be impossible to polymerize (Moore et al., 2005).

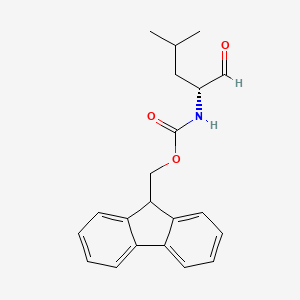

Kinetic Resolution in Chemistry

2-Chloroacetyl butyrolactone is also involved in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones. This process, which employs a chiral acyl-transfer catalyst, is significant in producing various optically active 2-hydroxy-γ-butyrolactone derivatives. Such protocols have broad substrate scope and high enantioselectivity, contributing valuable insights into reaction mechanisms and substituent effects in organic chemistry (Nakata et al., 2013).

Solar Cell Development

In the field of renewable energy, derivatives of butyrolactone, including 2-chloroacetyl butyrolactone, have been investigated for their role in enhancing the performance of dye-sensitized solar cells. This research focuses on the addition of various additives to a mixed solvent system, which has shown promising results in improving the efficiency and stability of solar cells (Lee et al., 2010).

Propiedades

IUPAC Name |

3-(2-chloroacetyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSGDNOEYIMBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

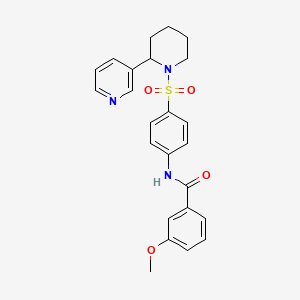

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3264519.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3264531.png)

![N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3264580.png)

![4-propan-2-yloxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B3264605.png)

![(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3264607.png)